molecular formula C16H19N B15089862 2-Methyl-5-(3-phenylpropyl)aniline

2-Methyl-5-(3-phenylpropyl)aniline

Katalognummer: B15089862
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: JWDAUFGOKSPTAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(3-phenylpropyl)aniline is an aromatic amine compound characterized by a benzene ring substituted with a methyl group at the second position and a 3-phenylpropyl group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-phenylpropyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 2-methyl-5-(3-phenylpropyl)nitrobenzene followed by catalytic hydrogenation can yield the desired aniline compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of palladium-catalyzed amination reactions has also been explored for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(3-phenylpropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, sulfonic acids, and halogenated compounds, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(3-phenylpropyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(3-phenylpropyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-5-(3-phenylpropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C16H19N

Molekulargewicht

225.33 g/mol

IUPAC-Name

2-methyl-5-(3-phenylpropyl)aniline

InChI

InChI=1S/C16H19N/c1-13-10-11-15(12-16(13)17)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9,17H2,1H3

InChI-Schlüssel

JWDAUFGOKSPTAY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CCCC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.